molecular formula C8H12ClN3S B1293077 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane CAS No. 1119451-34-1

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane

Cat. No. B1293077
CAS RN: 1119451-34-1
M. Wt: 217.72 g/mol
InChI Key: NCWGMSUYBQOJMV-UHFFFAOYSA-N
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Description

The compound "1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. Thiadiazoles and their derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. One approach involves the heterocyclization process, exploiting the reactivity of the 1-thia-4-aza-1,3-butadiene system, as reported in the synthesis of 1,2,3-thiadiazole, 1,3,4-thiadiazine, and 1,2,5-triazepine derivatives . Another method includes the treatment of dibromopropylamine hydrobromide with organolithium compounds to synthesize 1-azabicyclo derivatives, which can be further converted to various azetidine derivatives . Additionally, the synthesis of azabicycloalkane type muscarinic ligands with thiadiazolyl moieties has been developed, providing a pathway to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be determined using techniques such as single-crystal X-ray crystallography, which has been used to establish the absolute configuration of certain stereoisomers . The structural determination is crucial for understanding the compound's stereochemistry and its potential interactions with biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For instance, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines can yield thiazolopyridine-2-carbonitriles . The presence of a chlorine substituent can facilitate ring transformations to produce heteroazine fused thiazole-2-carbonitriles . These reactions demonstrate the versatility of thiadiazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be explored through computational studies and spectroscopic techniques. Density functional theory (DFT) calculations can predict frontier orbital energies and other properties . The crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, providing insights into the compound's geometry and electronic properties . These studies are essential for understanding the behavior of thiadiazole derivatives and their potential applications in various fields, including as nonlinear optical (NLO) materials .

Scientific Research Applications

Novel Synthetic Routes

A study by Zaleska et al. (2003) introduced new methods for synthesizing 1,2,3-thiadiazole, 1,3,4-thiadiazine, and 1,2,5-triazepine derivatives, leveraging the reactivity of the 1-thia-4-aza-1,3-butadiene system. This research could be foundational in understanding and creating derivatives of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane (Zaleska et al., 2003).

Heterocyclic Synthesis

Kropotina et al. (2008) developed a method for synthesizing a novel heterocyclic system, [1,2,3]thiadiazolo[5,4-e][1,4]oxazepine, through a nucleophilic substitution reaction. This process involves the thiadiazole compound and may offer insight into the chemical behavior of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane (Kropotina et al., 2008).

Structural Determination of Stereoisomers

Research by Olesen et al. (1997) explored methods for synthesizing stereoisomers of muscarinic ligands, incorporating the 1,2,5-thiadiazol structure. This study contributes to the understanding of the structural aspects of compounds similar to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane (Olesen et al., 1997).

Synthesis of Oxadiazoles, Thiadiazoles, and Triazoles

Sharba et al. (2005) focused on the synthesis of thiadiazoles derived from benzo[b]thiophene, which parallels the chemical nature of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane. Their research can expand the understanding of how thiadiazoles are synthesized and manipulated (Sharba et al., 2005).

Spontaneous Ring Transformation

L'abbé et al. (1982) discovered that the reaction of 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide resulted in an unexpected rearrangement, forming ethyl α-thiatriazolyldiazoacetate. This finding is significant for understanding the reactivity of thiadiazole compounds similar to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane (L'abbé et al., 1982).

Antimicrobial and Antifungal Applications

Several studies have evaluated the antimicrobial and antifungal properties of thiadiazole derivatives. For instance, Shneshil et al. (2018) assessed the antimicrobial activities of azo-1,3,4-thiadiazole derivatives, providing insights into the potential biological applications of compounds like 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane (Shneshil et al., 2018). Additionally, Chen et al. (2000) studied the fungicidal activity of thiadiazole compounds against Rhizoctonia solani, indicating the agricultural relevance of thiadiazole derivatives (Chen et al., 2000).

Synthesis and Anticancer Activity

Flefel et al. (2017) synthesized 1-thia-azaspiro[4.5]decane derivatives, including thiadiazole compounds, and evaluated their anticancer activity. This study highlights the potential of thiadiazole derivatives in medical applications (Flefel et al., 2017).

Biological Screening of Thiadiazole Derivatives

Makwane et al. (2018) examined the antibacterial and antifungal activities of 3-chloro-1-(5-ethyl-[1,3,4] thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives, providing a basis for understanding the biological activities of similar thiadiazole compounds (Makwane et al., 2018).

properties

IUPAC Name

3-(azepan-1-yl)-4-chloro-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c9-7-8(11-13-10-7)12-5-3-1-2-4-6-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWGMSUYBQOJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649284
Record name 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane

CAS RN

1119451-34-1
Record name 1-(4-Chloro-1,2,5-thiadiazol-3-yl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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